molecular formula C11H7Br2NO2 B13717605 Methyl 6,8-Dibromoquinoline-3-carboxylate

Methyl 6,8-Dibromoquinoline-3-carboxylate

Cat. No.: B13717605
M. Wt: 344.99 g/mol
InChI Key: UDWGXDSJYFAGJK-UHFFFAOYSA-N
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Description

Methyl 6,8-Dibromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7Br2NO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,8-Dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of methyl quinoline-3-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-Dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalyzed by palladium-based catalysts in the presence of suitable ligands and bases.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological and pharmacological properties.

Scientific Research Applications

Methyl 6,8-Dibromoquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: Employed in the development of organic semiconductors and light-emitting materials for electronic devices.

    Chemical Biology: Utilized as a probe to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Bromoquinoline-3-carboxylate
  • Methyl 8-Bromoquinoline-3-carboxylate
  • Ethyl 6,8-Dibromoquinoline-3-carboxylate

Uniqueness

Methyl 6,8-Dibromoquinoline-3-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This dual bromination pattern is less common and provides distinct properties compared to mono-brominated or non-brominated quinoline derivatives.

Properties

Molecular Formula

C11H7Br2NO2

Molecular Weight

344.99 g/mol

IUPAC Name

methyl 6,8-dibromoquinoline-3-carboxylate

InChI

InChI=1S/C11H7Br2NO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3

InChI Key

UDWGXDSJYFAGJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br

Origin of Product

United States

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